![molecular formula C12H8BiK5O14 B1139287 Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 880149-29-1](/img/structure/B1139287.png)
Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is also known as Bismuth Subcitrate Potassium . It is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections .
Synthesis Analysis
While specific synthesis details for “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” were not found, a related compound, MX1, has been synthesized as a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid .Molecular Structure Analysis
The molecular formula of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is C12H10BiK5O14+2 . The molecular weight is 782.67 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is 782.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14 .科学的研究の応用
Gastrointestinal Disorders Treatment
Bismuth-based compounds, including Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, have been extensively used in medicine for the treatment of gastrointestinal disorders. They are effective in managing conditions such as dyspepsia, gastric ulcers, and H. pylori infections . The unique chemistry of bismuth allows for the development of novel compounds that can treat infections from microbes beyond H. pylori, positioning bismuth compounds as potential resistance breakers in this field.
Antimicrobial Activity
The antimicrobial properties of bismuth compounds are well-documented. They have shown significant activity against a range of microbial infections, particularly those caused by multidrug-resistant strains . Research has focused on elucidating the molecular mechanisms of action against H. pylori, which could lead to the development of more effective treatments for this and other bacterial infections.
Cancer Treatment
Bismuth-based compounds are being explored for their potential applications in cancer treatment. Bismuth-213, for instance, is being investigated for its use in targeted alpha therapy . This approach could offer a more precise method of delivering radiation to cancer cells, minimizing damage to surrounding healthy tissue.
Diagnostic Imaging and Drug Delivery
Bismuth compounds have applications in diagnostic imaging, drug delivery, and biosensing . Their properties can be harnessed to improve the visibility of internal structures during imaging procedures or to create more effective drug delivery systems that target specific areas of the body.
Gastroprotective and Antisecretory Effects
The gastroprotective and antisecretory effects of bismuth compounds have been demonstrated in models of ethanol-induced ulcers in rats . These compounds can reduce the number and total length of lesions, offering a more potent cytoprotective effect compared to other treatments. This suggests a promising avenue for the development of new treatments for peptic ulcers.
Anti-Helicobacter Activity
Bismuth compounds, including the bismuth salt of the active metabolite of H2-antagonist roxatidine, have shown prominent anti-Helicobacter properties . This activity is crucial in the treatment and prevention of ulcers caused by Helicobacter pylori, providing an alternative to traditional antibiotics.
作用機序
Target of Action
The primary target of Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, also known as Bismuth Subcitrate Potassium, is the bacterium Helicobacter pylori . This bacterium is associated with stomach ulcers and gastro-esophageal reflux disease (GERD) .
Mode of Action
Bismuth Subcitrate Potassium interacts with Helicobacter pylori by inhibiting its growth and survival .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to Helicobacter pylori’s survival and proliferation . By inhibiting these pathways, Bismuth Subcitrate Potassium helps to reduce the bacterial load in the stomach, thereby alleviating symptoms of peptic ulcers and GERD .
Pharmacokinetics
, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. These properties, in turn, can impact the compound’s bioavailability .
Result of Action
The action of Bismuth Subcitrate Potassium results in the reduction of Helicobacter pylori in the stomach . This can lead to the healing of peptic ulcers and improvement of GERD symptoms .
特性
IUPAC Name |
bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;+3;5*+1/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMGOGIPZBBORN-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[K+].[K+].[Bi+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BiK5O14+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuthsubcitratepotassium |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。